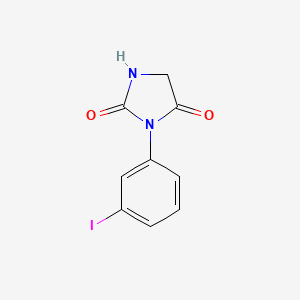

3-(3-Iodophenyl)imidazolidine-2,4-dione

Description

3-(3-Iodophenyl)imidazolidine-2,4-dione is a halogenated derivative of the hydantoin scaffold, a heterocyclic structure widely explored in medicinal chemistry due to its versatility in drug design. The compound features an iodine atom at the 3-position of the phenyl ring attached to the imidazolidine-2,4-dione core. This substitution confers distinct electronic and steric properties, influencing its physicochemical characteristics (e.g., lipophilicity, polar surface area) and biological interactions.

Properties

Molecular Formula |

C9H7IN2O2 |

|---|---|

Molecular Weight |

302.07 g/mol |

IUPAC Name |

3-(3-iodophenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C9H7IN2O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) |

InChI Key |

JBTBLIGMXYQTBW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(3-Chlorophenyl)imidazolidine-2,4-dione

- Molecular Formula : C₉H₇ClN₂O₂ .

- Key Differences : Replacement of iodine with chlorine reduces molecular weight (MW = 228.62 g/mol vs. ~345 g/mol for iodinated analog) and polarizability. Chlorine’s smaller size and higher electronegativity may enhance metabolic stability compared to iodine, which is prone to dehalogenation.

- Applications : Chlorinated analogs are commonly used as intermediates in antibacterial and anticonvulsant agents .

5-(3-Fluoro-4-methylphenyl)imidazolidine-2,4-dione

- Molecular Formula : C₁₀H₉FN₂O₂ .

- Key Differences: Fluorine’s strong electron-withdrawing effect increases the compound’s acidity and bioavailability.

Aryl-Modified Analogs

(E)-5,5-Diphenyl-3-((thiophen-2-ylmethylene)amino)imidazolidine-2,4-dione (SB1-Ph)

3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]imidazolidine-2,4-dione

- Molecular Formula : C₁₁H₁₀Cl₂N₂O₃ .

- This structural feature correlates with enhanced antibacterial activity in multidrug-resistant strains .

Aminoalkyl and Spirocyclic Derivatives

5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione

- Molecular Formula : C₂₄H₂₉N₅O₃ .

- Key Differences: The aminoalkyl-piperazine moiety confers high α1-adrenoreceptor affinity (Ki = 13.9 nM), linked to antiarrhythmic activity. The iodophenyl group’s bulk may hinder such receptor interactions but could enhance selectivity for iodine-dependent targets .

3-(Azetidin-3-yl)imidazolidine-2,4-dione

- Molecular Formula : C₆H₉N₃O₂ .

- Key Differences : The azetidine ring introduces conformational rigidity and basicity, contrasting with the planar iodophenyl group. Such spirocyclic derivatives are explored for CNS permeability due to reduced molecular weight .

Critical Analysis of Substituent Effects

- Steric Considerations : Bulky substituents like the iodophenyl group could limit access to hydrophobic binding pockets but improve selectivity for specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.